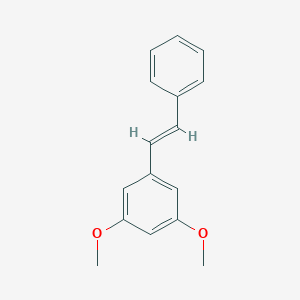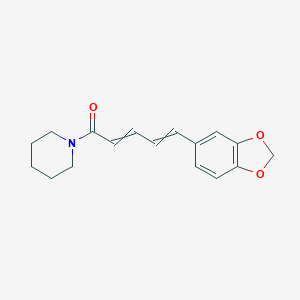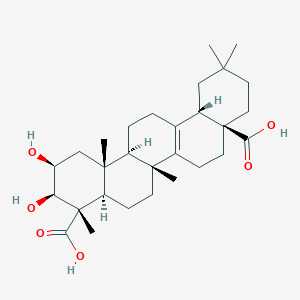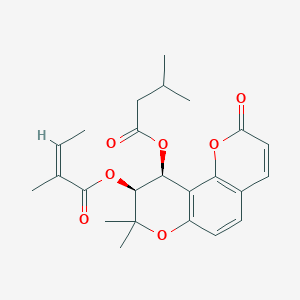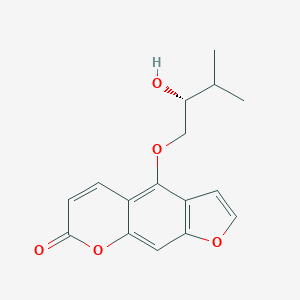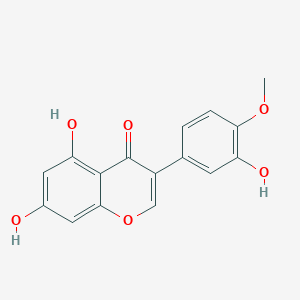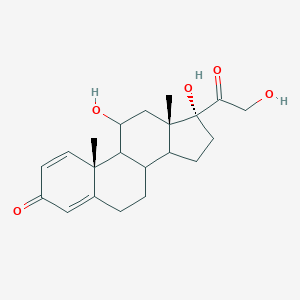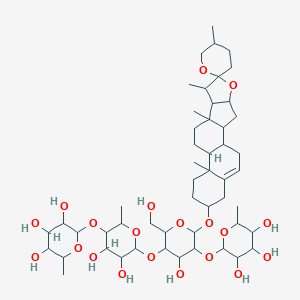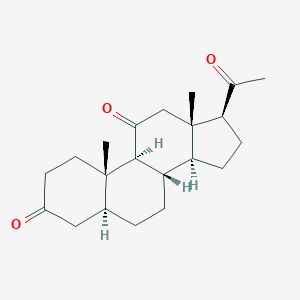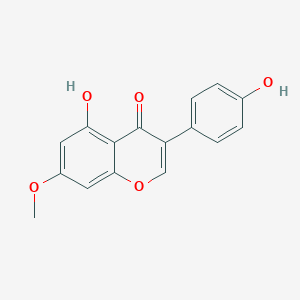
Prunetin
Übersicht
Beschreibung
Prunetin is an O-methylated isoflavone, a type of flavonoid. This compound is known for its various biological activities, including its role as an allosteric inhibitor of human liver aldehyde dehydrogenase and its ability to lower blood pressure in hypertensive rats .
Wissenschaftliche Forschungsanwendungen
Prunetin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Wirkt als Lockstoff für Zoosporen von Aphanomyces euteiches.
Medizin: Zeigt antiproliferative Eigenschaften gegen Magenkrebszellen und induziert Apoptose in Harnblasenkrebszellen Es zeigt auch Potenzial bei der Behandlung von Osteoarthritis durch die gezielte Ansteuerung mehrerer Pfade.
5. Wirkmechanismus
This compound übt seine Wirkungen durch mehrere Mechanismen aus:
Molekulare Ziele: Es zielt auf verschiedene Proteine, darunter Mitglieder der Rezeptor-Interaktions-Protein-Kinase (RIPK)-Familie, Östrogenrezeptoren und Peroxisomen-Proliferator-aktivierte Rezeptoren
Beteiligte Pfade: this compound beeinflusst Pfade, die mit Nekroptose, Entzündung und Stoffwechselprozessen zusammenhängen Zum Beispiel induziert this compound in Magenkrebszellen Nekroptose durch die Aktivierung von RIPK3 und die anschließende ROS-Bildung.
Wirkmechanismus
Target of Action
Prunetin, an O-methylated flavonoid, has been found to interact with several targets. The primary targets include EGFR, ESR1, and PPRA . These targets play significant roles in various biological processes, including metabolic pathways, chemical carcinogenesis, arachidonic acid metabolism, and endocrine resistance pathway .
Mode of Action
this compound interacts with its targets, leading to changes in their activity. For instance, it has been found to exhibit strong binding activity with its core targets . This interaction can lead to changes in the expression levels of certain genes, such as ALB, ESR1, PTGS2, and FGFR1 .
Biochemical Pathways
this compound affects several biochemical pathways. The core pathways enriched with the targets of this compound include metabolic pathways, chemical carcinogenesis, arachidonic acid metabolism, and endocrine resistance pathway . These pathways play crucial roles in various biological processes, including inflammation and metabolism.
Result of Action
this compound has been found to have various molecular and cellular effects. For instance, it has been found to inhibit nitric oxide activity and induce apoptosis in urinary bladder cancer cells via CASP3 and TNF-α genes . In gastric cancer cells, this compound induces cell death and has potent anti-proliferative properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, various genetic and environmental factors can influence susceptibility to diseases like osteoarthritis, where this compound has shown potential therapeutic effects .
Biochemische Analyse
Biochemical Properties
Prunetin interacts with various enzymes and proteins. For instance, it acts as an allosteric inhibitor of human liver aldehyde dehydrogenase . Allosteric inhibitors work by binding to an enzyme at a site other than the active site, changing the enzyme’s conformation and reducing its activity. This interaction demonstrates the role of this compound in biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells. For example, it has been shown to have cytotoxic effects on RT-4 cells, a type of urinary bladder cancer cell . This compound can induce apoptosis (programmed cell death) and arrest the cell cycle in the G0/G1 phase . It also increases the expression of CASP3 and TNF-α genes in RT-4 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it inhibits nitric oxide synthase activities, which can lead to a decrease in nitric oxide production . Nitric oxide is a signaling molecule that plays a key role in many physiological and pathological processes. By inhibiting its production, this compound can influence cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to have cytotoxic effects on RT-4 cells at a concentration of 21.11 µg/mL . Over time, these effects may change due to factors such as the stability and degradation of this compound, as well as the long-term effects of this compound on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to interact with the metabolic pathways, Chemical carcinogenesis, Arachidonic acid metabolism, and Endocrine resistance pathway . These interactions can affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prunetin can be synthesized through several methods. One common approach involves the semisynthesis from naringenin. This process includes sequential deacetylation of chalcone intermediates and oxidative rearrangement . The key reaction in this method is the chemoenzymatic sequential deacetylation to form 6′-acetoxy-2′,4″-dihydroxy-4′-methoxychalcone, which is then subjected to thallium (III) nitrate-mediated oxidative rearrangement .
Industrial Production Methods: Industrial production of this compound typically involves the methylation of genistein, another isoflavone. due to the high cost of genistein, alternative synthetic routes have been developed. These include site-selective demethylation at the C-5 position of chemically synthesized 5,7-di-O-methylated precursors .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prunetin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Thallium(III)-nitrat wird üblicherweise für die oxidative Umlagerung verwendet.
Reduktion: Standardreduzierende Mittel wie Natriumborhydrid können verwendet werden.
Substitution: Methylierungsreaktionen verwenden oft Methyliodid oder Dimethylsulfat.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. 8-C-Glucosyl-Prunetin .
Vergleich Mit ähnlichen Verbindungen
Prunetin ähnelt anderen O-methylierten Isoflavonen wie Biochanin A und Genistein . Es ist in seinen spezifischen biologischen Aktivitäten und molekularen Zielen einzigartig. Beispielsweise:
Biochanin A: Ein weiteres O-methyliertes Isoflavon mit Antikrebs-Eigenschaften, aber anderen molekularen Zielen.
Eigenschaften
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVAGISDHMXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022530 | |
| Record name | Prunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-59-0 | |
| Record name | Prunetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prunetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRUNETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG4H5H11J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 - 248 °C | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does prunetin exert its anti-inflammatory effects?
A1: this compound exhibits anti-inflammatory activity through multiple mechanisms. Research shows it can suppress the NF-κB signaling pathway, [, , ] which plays a crucial role in inflammation. It also activates the JNK pathway [] and inhibits the phosphorylation of p-Iκbα, p-NF-κB 65, and p-JNK. []
Q2: What is the role of this compound in apoptosis (programmed cell death)?
A2: this compound induces apoptosis through various mechanisms, including the intrinsic pathway. It has been shown to promote the cleavage of PARP and caspase-3, [] increase the expression of cleaved caspase-9 and the pro-apoptotic protein Bak, [] and decrease the expression of the anti-apoptotic protein Bcl-xL. []
Q3: How does this compound affect pancreatic β-cells?
A3: Research suggests that this compound protects pancreatic β-cells from dexamethasone-induced apoptosis. This protection involves the modulation of the p53 signaling pathway, reducing the expression of p53, Bax, and Rb proteins, and increasing Bcl2 protein expression. [] Additionally, this compound decreases dexamethasone-induced caspase-3 activity in pancreatic β-cells. []
Q4: Can this compound impact glucose metabolism?
A4: Studies suggest that this compound exhibits antihyperglycemic activity. In streptozotocin-induced diabetic rats, this compound treatment lowered blood glucose levels and increased insulin levels. [] It also enhanced antioxidant enzyme activity in liver and renal tissues. []
Q5: How does this compound contribute to anti-cancer effects?
A5: this compound has demonstrated anti-cancer properties through various mechanisms, including inducing apoptosis and cell cycle arrest. For instance, it has shown efficacy against urinary bladder cancer cells (RT-4) by inducing apoptosis and cell cycle arrest in the G0/G1 phase. [] This effect is linked to increased expression of CASP3 and TNF-α genes. [] In gastric cancer cells, this compound induces cell death via necroptosis, potentially through the receptor-interacting protein kinase 3 (RIPK3). []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol.
Q7: What spectroscopic techniques are used to characterize this compound?
A7: this compound is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , ] These methods help elucidate its structure and identify characteristic signals associated with its functional groups.
Q8: Are there studies on this compound's stability under different conditions?
A8: Yes, research has explored the stability of this compound and its metabolites. One study focused on the glucuronidation of this compound, revealing that the thermostability of microsomes involved in this process is isoform- and organ-dependent. [] Specifically, human liver microsomal UGT activities exhibited higher heat stability at 37 °C compared to intestinal microsomal UGT activities. [] This difference is attributed to the higher thermostability of human UGT1A9, predominantly found in the liver, compared to UGT1A10 and UGT1A8 found in the intestine. []
Q9: What is known about the formulation of this compound for improved delivery?
A9: Researchers have explored microemulsion formulations containing this compound (PMF) for potential oral administration. [] These formulations have shown promising results in reducing proinflammatory cytokine levels in LPS-induced macrophage cells without exhibiting mutagenic activity or significant side effects in acute oral toxicity tests. []
Q10: How does the structure of this compound contribute to its biological activities?
A10: The presence of specific functional groups in this compound's structure contributes to its various activities. For instance, the hydroxyl groups are essential for its antioxidant properties. Modifications to its structure, like methylation, can influence its binding affinity to target proteins and consequently alter its potency and selectivity. []
Q11: What in vitro models have been used to study this compound's effects?
A11: Numerous in vitro studies have used various cell lines to investigate the biological activities of this compound. These include primary cultured rabbit articular chondrocytes, [] rat insulinoma (INS-1) cells, [] human airway epithelial cells (NCI-H292), [, , ] urinary bladder cancer cells (RT-4), [] and mouse macrophage RAW264.7 cells. [, ] These models help elucidate its impact on cellular processes like inflammation, apoptosis, and cell signaling pathways.
Q12: What are the findings from in vivo studies on this compound?
A12: In vivo studies using animal models have further validated the pharmacological effects of this compound observed in vitro. For example, in a rat model of diabetic nephropathy, this compound administration significantly reduced blood glucose levels, improved lipid profiles, and attenuated oxidative stress markers. [, ] Furthermore, it upregulated the expression of insulin receptor substrate 1 (IRS-1) and glucose transporter 2 (GLUT-2) mRNA genes, indicating potential benefits in glucose metabolism. []
Q13: What analytical methods are used to quantify this compound in biological samples?
A13: this compound can be quantified in various matrices using techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry. [, ] These methods offer the sensitivity and selectivity required to measure this compound levels in complex biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




